(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

monoamine oxidase A enantioselective inhibition tetrahydroisoquinoline alkaloids

(R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, also designated (R)-salsolidine or (+)-salsolidine, is a chiral tetrahydroisoquinoline (THIQ) alkaloid that occurs naturally in several cactus species. It is the R-enantiomer of salsolidine, distinguished by its absolute configuration at the C-1 methyl-bearing carbon.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B11898562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)OC)OC
InChIInChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m1/s1
InChIKeyHMYJLVDKPJHJCF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (R-Salsolidine) and Why Does Stereochemistry Matter in Procurement?


(R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, also designated (R)-salsolidine or (+)-salsolidine, is a chiral tetrahydroisoquinoline (THIQ) alkaloid that occurs naturally in several cactus species . It is the R-enantiomer of salsolidine, distinguished by its absolute configuration at the C-1 methyl-bearing carbon . Among simple THIQ alkaloids, (R)-salsolidine functions as a stereoselective competitive inhibitor of human monoamine oxidase A (MAO-A) with a reported Ki of 6 µM . This specific enantiomer is not interchangeable with its S-counterpart or the racemate, as biological activity is strictly stereochemistry-dependent.

Why (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Its S-Enantiomer, Racemate, or Structurally Similar Alkaloids


Substituting (R)-salsolidine with its S-enantiomer, racemic salsolidine, or even closely related THIQ alkaloids such as salsolinol or salsoline is scientifically unsound in any MAO-A-focused study. The R-enantiomer exhibits a Ki of 6 µM against human MAO-A, whereas the S-enantiomer is substantially less potent (Ki = 186 µM)—a 31-fold loss of inhibitory activity . Beyond MAO-A, the two enantiomers undergo divergent metabolic N-methylation by amine N-methyltransferase A: the S-enantiomer is preferentially methylated, while the R-enantiomer is a poor substrate, leading to distinct metabolic stability and potential in vivo pharmacokinetic profiles . Salsolinol (Ki = 31 µM) and salsoline (Ki = 77 µM) are also 5- to 13-fold weaker MAO-A inhibitors than (R)-salsolidine . These quantitative differences mean that any generic substitution directly compromises experimental reproducibility, target engagement, and data interpretability.

Product-Specific Quantitative Differentiation Evidence for (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline


31-Fold Enantiomeric Potency Differential in Human MAO-A Inhibition: (R)-Salsolidine vs. (S)-Salsolidine

(R)-Salsolidine inhibits human placental MAO-A with a Ki of 6.0 µM. In the same study system, the S-enantiomer yields a Ki of 186 µM, representing a 31-fold potency differential favoring the R-form. The inhibition is competitive and stereoselective for MAO-A over MAO-B. For procurement, ordering the racemate effectively delivers a product with approximately half the target-specific activity, as the S-enantiomer contributes negligible MAO-A inhibition.

monoamine oxidase A enantioselective inhibition tetrahydroisoquinoline alkaloids neuropharmacology

MAO-A Selectivity Over MAO-B: (R)-Salsolidine vs. 1,2,3,4-Tetrahydroisoquinoline and Other THIQ Analogs

In the same head-to-head panel, only a small subset of THIQ and dihydroisoquinoline compounds meaningfully inhibited MAO-B. (R)-Salsolidine did not markedly inhibit MAO-B, whereas structurally simpler analogs such as 1,2,3,4-tetrahydroisoquinoline inhibited MAO-B with an apparent Ki of 15 µM and its 2-methyl derivative gave a Ki of 1 µM. This pattern supports that the 6,7-dimethoxy-1-methyl substitution on the THIQ scaffold confers MAO-A selectivity. For procurement, this means (R)-salsolidine provides clean MAO-A pharmacology without confounding MAO-B off-target effects that plague other THIQ compounds.

MAO-A selectivity MAO-B isoquinoline alkaloids selectivity profiling

Competitive Catechol-O-Methyltransferase (COMT) Inhibition: Salsolidine vs. 1-Carboxysalsoline

Salsolidine competitively inhibits rat liver catechol-O-methyltransferase (COMT) with a Ki of 0.19 mM (190 µM), using 3,4-dihydroxybenzoic acid as the methyl-accepting substrate. Under identical assay conditions, the closely related endogenous alkaloid 1-carboxysalsoline—which differs by a 7-OH instead of 7-OCH₃ and a 1-COOH group—yields a Ki of 0.44 mM, making salsolidine approximately 2.3-fold more potent. This establishes that the 6,7-dimethoxy substitution pattern provides measurable COMT inhibitory activity distinct from the mono-hydroxy/mono-methoxy analogs.

catechol-O-methyltransferase COMT inhibition catecholamine metabolism tetrahydroisoquinoline alkaloids

Low Affinity for Opioid Receptors: Differential Off-Target Profile vs. Salsolinol

In radioligand displacement assays using rat brain synaptosomal membranes, salsolidine exhibits only weak affinity for the δ-opioid receptor with a Ki exceeding 100 µM, making it at least 28-fold less potent than harmaline (Ki = 3.5 µM) and categorically distinct from salsolinol, which demonstrates stronger binding to µ-opioid receptors. This differential off-target profile is relevant when selecting a THIQ alkaloid for MAO-A studies where opioid receptor engagement would represent a significant confounding variable.

opioid receptor delta-opioid receptor off-target selectivity tetrahydroisoquinoline alkaloids

Enantiomer-Divergent N-Methylation: (S)-Salsolidine Is Preferentially Metabolized Over (R)-Salsolidine by Amine N-Methyltransferase A

Using amine N-methyltransferase A purified from bovine liver with S-adenosylmethionine as the methyl donor, the (S)-enantiomer of salsolidine is preferentially N-methylated, whereas the (R)-enantiomer is a poor substrate. This was demonstrated by both radioassay and HPLC detection of the N-methylated product. This enzymatic stereoselectivity—where the more pharmacologically active (R)-enantiomer is also more metabolically stable against N-methylation—is the opposite of that observed for the isomeric alkaloid isosalsoline, where the (+)-(R)-enantiomer is preferentially methylated.

N-methylation metabolic stability amine N-methyltransferase stereoselective metabolism pharmacokinetics

Highest-Confidence Research and Industrial Application Scenarios for (R)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline


Stereochemically Defined Positive Control for MAO-A Inhibition Assays

With a well-established Ki of 6.0 µM against human MAO-A and a 31-fold enantiomeric potency window over (S)-salsolidine, (R)-salsolidine serves as a validated stereochemistry-dependent positive control in MAO-A enzyme inhibition screens. Its competitive inhibition mechanism, confirmed in the primary literature, allows researchers to benchmark novel MAO-A inhibitors in a reproducible, quantitatively defined manner. (See Evidence Items 1 and 2)

Selective Chemical Probe for MAO-A Without MAO-B or Opioid Receptor Confounding

For neuropharmacology studies requiring isoform-specific MAO-A inhibition, (R)-salsolidine offers functional MAO-A selectivity over MAO-B and weak opioid receptor binding (Ki > 100 µM at δ-receptor). Compared to salsolinol, which engages µ-opioid receptors, (R)-salsolidine provides a cleaner pharmacological profile for studies of monoaminergic signaling in CNS tissues or cell models. (See Evidence Items 2 and 4)

Dual MAO-A/COMT Inhibition Research Tool for Catecholamine Pathway Studies

With characterized competitive COMT inhibition (Ki = 0.19 mM) alongside its MAO-A activity, (R)-salsolidine is uniquely suited for experiments investigating simultaneous blockade of catecholamine degradation pathways. Its 2.3-fold greater COMT potency over 1-carboxysalsoline makes it the preferred THIQ scaffold for structure-activity-relationship studies targeting dual MAO/COMT pharmacology. (See Evidence Item 3)

Enantiomer-Specific Metabolism Studies Using a Metabolically Stable MAO-A Ligand

The divergent N-methylation fate of (R)- vs. (S)-salsolidine by amine N-methyltransferase A makes the (R)-enantiomer the form of choice for in vivo pharmacokinetic studies where metabolic stability is required. Its poor substrate status toward N-methyltransferase, combined with its higher MAO-A potency, enables sustained target engagement in ex vivo tissue preparations or whole-animal models, avoiding the rapid clearance expected for the S-enantiomer. (See Evidence Item 5)

Quote Request

Request a Quote for (R)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.